What are the chemical properties of ethyl (5-amino-1H-tetrazol-1-yl)acetate?
What are the chemical properties of ethyl (5-amino-1H-tetrazol-1-yl)acetate?
An In-depth Technical Guide to the Chemical Properties of Ethyl (5-amino-1H-tetrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Heterocyclic Scaffold
Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a multifaceted heterocyclic compound that has garnered significant attention in contemporary chemical research. Its molecular architecture, featuring a highly nitrogenated tetrazole ring, a primary amino group, and a reactive ethyl ester moiety, provides a unique combination of functionalities.[1] This structure serves as a valuable scaffold and a versatile building block in a wide array of scientific disciplines.
Initially recognized for its utility as a synthetic intermediate, the applications of ethyl (5-amino-1H-tetrazol-1-yl)acetate have expanded into medicinal chemistry, materials science, and synthetic organic chemistry.[1] In drug development, the tetrazole ring is frequently employed as a bioisostere for the carboxylic acid group, a substitution that can enhance a drug candidate's metabolic stability and pharmacokinetic profile.[1][2][3] The high nitrogen content of the tetrazole ring also makes this scaffold a precursor for high-energy-density materials.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and characterization of this important molecule.
Physicochemical and Structural Properties
The fundamental properties of ethyl (5-amino-1H-tetrazol-1-yl)acetate are summarized below. These data are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(5-aminotetrazol-1-yl)acetate | [1] |
| CAS Number | 21744-57-0 | [1][4] |
| Molecular Formula | C₅H₉N₅O₂ | [1][4] |
| Molecular Weight | 171.16 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Boiling Point | 351.4°C at 760 mmHg | [1] |
| Density | 1.56 g/cm³ | [1] |
| Flash Point | 166.3°C | [1] |
| Refractive Index | 1.656 | [1] |
| InChI Key | YVKHCKBSEQKYNO-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)CN1C(=NN=N1)N | [1] |
Molecular Structure Diagram
The diagram below illustrates the connectivity of atoms in ethyl (5-amino-1H-tetrazol-1-yl)acetate, highlighting the key functional groups.
Caption: Molecular structure of ethyl (5-amino-1H-tetrazol-1-yl)acetate.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. Below are the expected spectral characteristics based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the hydrogen environments in the molecule.
-
Ethyl Group (CH₂CH₃): A triplet signal for the methyl protons (-CH₃) is expected around δ 1.2-1.3 ppm, coupled to the adjacent methylene protons. The methylene protons (-O-CH₂-) will appear as a quartet around δ 4.1-4.2 ppm.
-
Methylene Bridge (-N-CH₂-CO): A singlet for the methylene protons attached to the tetrazole ring is anticipated around δ 5.2-5.4 ppm.[5]
-
Amino Group (-NH₂): A broad singlet for the amino protons is expected, the chemical shift of which can vary depending on the solvent and concentration, but typically appears around δ 6.0-7.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the different carbon environments.
-
Ethyl Group (CH₂CH₃): The methyl carbon (-CH₃) should appear at approximately δ 14 ppm, and the methylene carbon (-O-CH₂-) at around δ 62 ppm.
-
Methylene Bridge (-N-CH₂-CO): The carbon of the methylene bridge is expected in the range of δ 50-55 ppm.
-
Ester Carbonyl (C=O): The carbonyl carbon signal is typically found downfield, around δ 165-170 ppm.
-
Tetrazole Ring Carbon: The single carbon atom within the tetrazole ring is expected to resonate at approximately δ 155-160 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the key functional groups.
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N-H Stretch: The amino group will show characteristic stretching vibrations in the range of 3100-3400 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching from the ethyl and methylene groups will appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1730-1750 cm⁻¹.[5]
-
N=N and C=N Stretches: Vibrations associated with the tetrazole ring are typically observed in the fingerprint region, between 1000-1500 cm⁻¹.[5]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z = 171.16. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ethyl acetate moiety.
Synthesis and Mechanism
The most common and straightforward synthesis of ethyl (5-amino-1H-tetrazol-1-yl)acetate involves the N-alkylation of 5-aminotetrazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[1][5]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Objective: To synthesize ethyl (5-amino-1H-tetrazol-1-yl)acetate via N-alkylation of 5-aminotetrazole.
Materials:
-
5-Aminotetrazole (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)
-
Ethyl acetate (for workup)
-
Water (for work-up)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-aminotetrazole and anhydrous potassium carbonate.
-
Add a suitable volume of DMF to suspend the solids.
-
Begin stirring the mixture and add ethyl chloroacetate dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Causality and Justification:
-
Choice of Base: Potassium carbonate is a mild, inexpensive base sufficient to deprotonate the acidic N-H of the tetrazole ring, facilitating the nucleophilic attack on the electrophilic carbon of ethyl chloroacetate.[5]
-
Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Heating is required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Chemical Reactivity and Derivatization
The molecule possesses three primary sites for chemical modification, making it a highly versatile synthetic intermediate.[1]
Reactivity Overview Diagram
Caption: Key reactive sites and potential derivatizations.
-
Reactions at the Amino Group: The primary amino group at the C5 position is nucleophilic. It can readily undergo acylation with acyl chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.[1]
-
Reactions at the Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (5-amino-1H-tetrazol-1-yl)acetic acid. This acid is itself a valuable intermediate. The ester can also be converted to amides or hydrazides by reacting with amines or hydrazine, respectively.[5] This is a common strategy for extending the molecular scaffold in drug discovery.
-
Reactivity of the Tetrazole Ring: The tetrazole ring is generally stable but possesses unique properties. The four nitrogen atoms can act as ligands to coordinate with metal ions, a property exploited in the synthesis of metal-organic frameworks (MOFs).[1] Furthermore, the high nitrogen content contributes to a high heat of formation, making tetrazole derivatives precursors for energetic materials.
Applications in Research and Development
The unique chemical properties of ethyl (5-amino-1H-tetrazol-1-yl)acetate have established its role in several key areas of chemical science.
-
Medicinal Chemistry: As a bioisosteric replacement for carboxylic acids, the tetrazole moiety is a cornerstone of modern drug design.[2][6] This substitution often leads to improved potency, selectivity, and pharmacokinetic properties. Derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antibacterial agents.[1][7][8]
-
Materials Science: The high nitrogen content and thermal stability of the tetrazole ring make it an ideal building block for High-Energy-Density Materials (HEDMs).[1][9] Research in this area focuses on synthesizing novel compounds with a balance of high performance and operational safety.
-
Synthetic Chemistry: The compound remains a pivotal building block for constructing more complex heterocyclic systems. Its multiple reactive sites allow for the creation of diverse molecular libraries for high-throughput screening in drug and materials discovery.[1]
Safety and Handling
Ethyl (5-amino-1H-tetrazol-1-yl)acetate is classified as an irritant.[4] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a compound of significant scientific interest, characterized by a stable yet reactive heterocyclic core. Its well-defined physicochemical properties, predictable spectroscopic features, and versatile reactivity make it an invaluable tool for researchers. From serving as a bioisosteric scaffold in the development of next-generation therapeutics to acting as a precursor for advanced materials, its importance across the chemical sciences is firmly established and continues to grow.
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Valente, S., et al. (2018). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. Molbank, 2018(4), M1021. Retrieved from [Link]
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